1-Decanol, 10-(phenylmethoxy)-
CAS No.: 95331-19-4
Cat. No.: VC14132016
Molecular Formula: C17H28O2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95331-19-4 |
|---|---|
| Molecular Formula | C17H28O2 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 10-phenylmethoxydecan-1-ol |
| Standard InChI | InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2 |
| Standard InChI Key | BPFYMFDSWHAWCE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCCCCCCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Structure
The IUPAC name for this compound is 10-phenylmethoxydecan-1-ol, reflecting its decanol backbone substituted at the 10-position with a phenylmethoxy group . The structure comprises a 10-carbon aliphatic chain terminated by a hydroxyl group (-OH) at the first carbon and a benzyl ether (-O-CH-CH) at the tenth carbon.
Table 1: Key Identifiers of 1-Decanol, 10-(Phenylmethoxy)-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 95331-19-4 | |
| Molecular Formula | ||
| Molecular Weight | 264.4 g/mol | |
| InChI Key | BPFYMFDSWHAWCE-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)COCCCCCCCCCCO |
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Characteristic peaks for hydroxyl (3200–3600 cm), ether (C-O-C, 1100–1250 cm), and aromatic C-H (3000–3100 cm) stretches are expected.
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Nuclear Magnetic Resonance (NMR): NMR would show signals for the benzyl protons (δ 7.2–7.4 ppm), methylene groups adjacent to oxygen (δ 3.3–3.7 ppm), and terminal -OH (δ 1.5–2.0 ppm) .
Synthesis and Production
Hydrogenation of Decenal Derivatives
A patented method for synthesizing decanol derivatives involves the liquid-phase hydrogenation of decenal using a fixed-bed reactor with a nickel-based catalyst . While this process specifically targets unsubstituted decanol, analogous routes may apply to 10-(phenylmethoxy)-decan-1-ol by introducing the benzyl ether group prior to hydrogenation. Key parameters include:
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Temperature: 50–200°C
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Pressure: 0.5–8.0 MPa
Etherification Strategies
The benzyl ether moiety is likely introduced via Williamson ether synthesis, where 10-bromo-1-decanol reacts with benzyl alcohol under basic conditions. Alternative approaches may utilize Mitsunobu reactions or nucleophilic substitution with benzyl chloride.
Physicochemical Properties
Table 2: Predicted Physical Properties
| Property | Value |
|---|---|
| Boiling Point | ~400°C (estimated) |
| Melting Point | 50–60°C (estimated) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, DCM) |
Reactivity Profile
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Hydroxyl Group: Participates in esterification, oxidation, and nucleophilic substitution.
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Benzyl Ether: Susceptible to acid-catalyzed cleavage or hydrogenolytic debenzylation.
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